5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile is a complex organic compound featuring a pyrrole ring substituted with hydroxy, oxo, dipyridinyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of pyrrole derivatives with nitriles and subsequent oxidation can yield the desired compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to hydroxyl groups under suitable conditions.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like methanol and acetonitrile are frequently used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the oxo group can produce alcohols .
Scientific Research Applications
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrole ring structure and exhibit similar biological activities.
Imidazole derivatives: These heterocycles also possess nitrogen atoms and are used in various therapeutic applications.
Uniqueness
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10N4O2 |
---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H10N4O2/c16-9-10-13(11-5-1-3-7-17-11)15(21,19-14(10)20)12-6-2-4-8-18-12/h1-8,21H,(H,19,20) |
InChI Key |
FEHRQHNKZKMAHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C(=O)NC2(C3=CC=CC=N3)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.